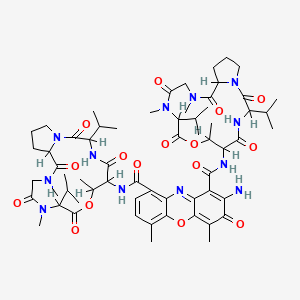
Actinomycin D
Übersicht
Beschreibung
Actinomycin D, also known as Dactinomycin, is a chemotherapy medication used to treat a number of types of cancer . This includes Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . It is given by injection into a vein .
Synthesis Analysis
Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This structural feature has not previously been identified in naturally occurring actinomycins .Molecular Structure Analysis
This compound is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids . The flat ring intercalates between bases in the DNA double helix, and the cyclic peptides fit perfectly into the major groove of the DNA .Chemical Reactions Analysis
The slow reversal of the peptide ring conformation is viewed as accounting for the slow dissociation of actinomycin from DNA and as being the basis for the high order of effectiveness of actinomycin on the RNA polymerase reaction as compared with simpler analogs of the antibiotic .Physical and Chemical Properties Analysis
This compound is a clear, yellowish liquid administered intravenously . It is most commonly used in the treatment of a variety of cancers .Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Actinomycin D ist bekannt für seine Antikrebswirkungen. Es bindet an DNA und stört den Wirkmechanismus, was für seine Antikrebswirkungen entscheidend ist . Es bindet an die energieintensivste Beta-DNA-Form, die sich innerhalb der Grenzen befindet, die doppelsträngige B-DNA mit einzelsträngiger DNA im Transkriptionskomplex verbinden. Dies immobilisiert den Komplex und behindert die Elongation wachsender RNA-Ketten .
Antibakterielle Aktivität
this compound hat sich als wirksam gegen verschiedene Bakterien erwiesen, darunter B. subtilis, K. pneumoniae sub sp. pneumoniae, S. aureus, S. epidermidis, S. typhi, E. coli, MRSA und VRE . Unter den Actinomycinen erwies sich Actinomycin X2 als effektiver im Vergleich zu Actinomycinen D und V .
Anti-MRSA- und Anti-VRE-Verbindungen
Die gereinigten Actinomycine aus dem Streptomyces-Stamm M7 haben sich als vielversprechend für den Einsatz gegen multiresistente Bakterien, insbesondere VRE und MRSA, erwiesen .
Hemmung der RNA-Polymerase
this compound wird verwendet, um die RNA-Polymerase zu hemmen . Durch die Bindung an die DNA wird verhindert, dass die RNA-Polymerase an die DNA bindet und sie in RNA umschreibt .
Induktor der Apoptose
this compound ist ein potenter Induktor der Apoptose . Apoptose ist ein Prozess des programmierten Zelltods, der in mehrzelligen Organismen auftritt. Durch die Induktion der Apoptose kann this compound dazu beitragen, das Wachstum und die Proliferation von Zellen zu kontrollieren .
Synthetische biologische Anwendungen
this compound wurde bei der heterologen Expression von Kerngenen verwendet, die an der bakteriellen Alkaloid-Bohemamin-Biosynthese beteiligt sind . Dies bietet ein gutes Beispiel für die Identifizierung neuer Promotoren für synthetische biologische Anwendungen .
Wirkmechanismus
Target of Action
Actinomycin D, also known as dactinomycin, primarily targets DNA within cells . It binds to DNA and inhibits RNA synthesis (transcription), with chain elongation more sensitive than initiation, termination, or release . This interaction with DNA is crucial for its role as a chemotherapy drug.
Mode of Action
This compound works by intercalating into DNA at GpC sites . This means it inserts itself between the DNA base pairs, disrupting the DNA’s normal structure and function. By doing so, it prevents the elongation of the RNA chain by RNA polymerase , thereby inhibiting transcription . This disruption of RNA synthesis leads to impaired mRNA production, and as a result, protein synthesis also declines after this compound therapy .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the alternative pathway of peptidoglycan biosynthesis . It also activates MAP kinases (ERK, p38, and JNK) and AKT, leading to an activation of the Rb-E2F cascade and a blockage of cell cycle transitions due to c-jun depletion .
Pharmacokinetics
The pharmacokinetics of this compound are complex and can vary among individuals . It is minimally metabolized and is concentrated in nucleated cells . Approximately 30% of the dose is recovered in urine and feces in one week . The median clearance is 4.6 L/h/m2 and the half-life is 25 hours .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By forming a stable complex with double-stranded DNA and inhibiting DNA-primed RNA synthesis, it causes single-stranded breaks in DNA . This damage to the cancer cells’ DNA prevents a cell from dividing into 2 new cells, helping to stop the cancer from growing .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Actinomycin D interacts with various enzymes, proteins, and other biomolecules. It forms a stable complex with double-stranded DNA (via deoxyguanosine residues), thus inhibiting DNA-primed RNA synthesis . It also causes single-strand breaks in DNA . This compound was isolated from Streptomyces parvulus NBRC 13193 as a specific inhibitor of the pathway . In vitro analysis indicated that this compound inhibited the MurD2 reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It specifically targets and downregulates the stem cell transcription factor SRY (sex determining region Y)-Box 2 (SOX2), which leads to stem cell depletion within the tumor bulk . It also inhibits the proliferation of cells in a nonspecific way by forming a stable complex with double-stranded DNA, thus inhibiting DNA-primed RNA synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is believed to produce its cytotoxic effects by binding DNA and inhibiting RNA synthesis . Good evidence exists that this drug binds strongly, but reversibly, to DNA, interfering with the synthesis of RNA (prevention of RNA polymerase elongation) and, consequently, with protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, treatment with this compound was shown to significantly reduce tumor growth in two recurrent GBM patient-derived models and significantly increased survival . This compound is also shown to specifically downregulate the expression of Sox2 both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving 210 patients with Federation International of Gynecology and Obstetrics (FIGO)-defined low-risk post-molar gestational trophoblastic neoplasia, patients received either a first-line five-day methotrexate intramuscular injection biweekly or a five-day this compound infusion biweekly . The complete response rates were similar for both groups, indicating that the effects of this compound are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an antibiotic used for its antineoplastic properties in the treatment of various malignant neoplasms including Wilm’s tumour, and the sarcomas . It inhibits DNA-primed RNA polymerase by complexing with DNA via deoxyguanosine residues .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study found that fourteen key solute carrier (SLC) transporters were screened through probe substrate uptake inhibition by this compound in HEK293 cells . Uptake of this compound was further studied in candidate SLCs by measuring intracellular this compound using a validated LCMS assay .
Subcellular Localization
This compound is mainly located in the nucleus and/or cytoplasm of cells . In addition, this compound treatments were used to explore the stability of circSOD2, showing that circSOD2 has a longer half-life and stronger resistance to this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Actinomycin D involves several steps of chemical reactions to form the final product. The process includes the conversion of starting materials to intermediates and then to the final product. The synthesis pathway requires expertise in organic chemistry and proper handling of hazardous chemicals.", "Starting Materials": ["3,6-dimethyl-4-hydroxyphthalic acid", "2,4-dimethyl-1,3-pentadiene", "N-bromosuccinimide", "2,3-dimethylbutadiene", "3-amino-5-hydroxybenzoic acid", "p-nitrobenzoyl chloride", "sodium hydroxide", "acetic anhydride", "methyl iodide", "sodium methoxide", "methanol", "chloroform", "water", "sodium bicarbonate", "sodium chloride"], "Reaction": ["1. The synthesis of the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione is carried out by reacting 3,6-dimethyl-4-hydroxyphthalic acid with 2,4-dimethyl-1,3-pentadiene and N-bromosuccinimide in chloroform.", "2. The intermediate is then reacted with 2,3-dimethylbutadiene in the presence of sodium methoxide and methanol to form the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione-3,3-dimethylbutanoic acid.", "3. The intermediate is further reacted with 3-amino-5-hydroxybenzoic acid and p-nitrobenzoyl chloride in the presence of sodium bicarbonate and acetic anhydride to form the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione-3,3-dimethylbutanoic acid-3-amino-5-(p-nitrobenzoylamino)benzoic acid.", "4. The final step involves the reaction of the intermediate with methyl iodide in the presence of sodium hydroxide and water to form Actinomycin D."] } | |
CAS-Nummer |
50-76-0 |
Molekularformel |
C62H86N12O16 |
Molekulargewicht |
1255.4 g/mol |
IUPAC-Name |
2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1 |
InChI-Schlüssel |
RJURFGZVJUQBHK-MVVUMFDRSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Aussehen |
Solid powder |
Color/Form |
Bright red crystalline powder Yellow lyophilized powder. /Cosmegen/ |
melting_point |
467 to 469 °F (decomposes) (NTP, 1992) Melts between 245 and 248 dec C with decomposition. |
| 50-76-0 | |
Physikalische Beschreibung |
Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992) |
Piktogramme |
Acute Toxic; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Dilute soln are very sensitive to light /Trihydrate/ Soln should not be exposed to direct sunlight |
Löslichkeit |
Soluble at 50 °F (NTP, 1992) 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether. In water, 4.0X10+4 mg/L at 10 °C |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Abbreviation: DACT; ACTD; actinomycin C1; actinomycin D; actinomycin I1; actinomycin IV; actinomycin X 1; actinomycinthrvalprosarmeval; dactinomycine; meractinomycin; US brand names: Cosmegen; Lyovac. |
Dampfdruck |
0 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Actinomycin D exerts its biological effects primarily by binding to DNA and inhibiting DNA-dependent RNA synthesis [, , , , , , ]. The compound preferentially intercalates at guanine-cytosine (GC) rich sites in the DNA double helix [, ]. This intercalation physically obstructs the movement of RNA polymerase along the DNA template, thereby hindering the transcription process [, ]. The inhibition of RNA synthesis ultimately leads to a cascade of downstream effects, impacting various cellular functions and processes.
ANone:
- Spectroscopic data:
A: While specific data on material compatibility is limited in the provided research, this compound's stability has been investigated under various conditions []. It is generally stable in acidic conditions but can degrade in alkaline environments []. Light exposure can also contribute to its degradation [].
A: this compound is not known to possess catalytic properties. Its primary mechanism of action revolves around binding and inhibiting DNA-dependent RNA synthesis, rather than catalyzing chemical reactions [, , , , , , ].
A: Yes, computational studies have been employed to understand the interaction of this compound with DNA []. These studies have helped in visualizing the drug's binding mode within the DNA helix and provided insights into the forces driving this interaction [].
A: Modifications to the this compound structure can significantly impact its activity []. For instance, altering the peptide rings attached to the phenoxazinone chromophore can influence DNA binding affinity and sequence selectivity, thereby affecting potency and potential for cross-resistance [].
A: this compound's stability is sensitive to factors like pH, light, and temperature []. Formulation strategies often involve using stabilizing agents and protecting the compound from light and extreme temperatures []. Specific formulation details are often proprietary to manufacturers.
A: As a potent cytotoxic agent, this compound necessitates strict handling and disposal protocols to ensure worker safety and minimize environmental contamination []. These regulations vary by country and institution but typically involve using personal protective equipment, working in designated areas, and adhering to specific waste disposal guidelines.
- PK: this compound exhibits a short half-life in vivo [, ]. It undergoes hepatic metabolism and is primarily excreted in bile [].
- PD: The pharmacodynamics involve rapid binding to DNA, leading to inhibition of RNA synthesis [, , , , , , , ].
ANone:
- In vitro: this compound demonstrates cytotoxicity against a variety of cancer cell lines [, , , ].
- In vivo: Studies in animal models have shown efficacy against various tumor types, including rhabdomyosarcoma [].
A: Yes, resistance to this compound can emerge through mechanisms like increased drug efflux mediated by transporters such as P-glycoprotein (P-gp) [, ]. Cross-resistance to other structurally unrelated drugs that are also substrates of P-gp can occur [, ].
A: this compound is associated with significant toxicity, including bone marrow suppression, gastrointestinal toxicity, and liver toxicity [, , ]. These toxicities limit its therapeutic window and necessitate careful patient monitoring.
A: While traditional formulations are commonly used, research into more targeted delivery strategies for this compound is ongoing. This includes exploring nanoparticle formulations and antibody-drug conjugates to enhance tumor specificity and reduce off-target effects [].
A: Research is ongoing to identify biomarkers that can predict response to this compound therapy, monitor treatment response, and identify patients at higher risk of developing adverse effects []. Genetic variations in drug transporters like P-gp are being investigated as potential pharmacogenomic biomarkers [].
ANone: Various analytical methods are employed, including:
- Spectrophotometry: Utilizes this compound's characteristic UV-Vis absorbance for quantification [].
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, fluorescence) allows for separation and sensitive quantification in complex matrices [, ].
A: this compound's dissolution rate and solubility can vary depending on the formulation and media []. This can impact its bioavailability and efficacy [].
A: Analytical methods undergo rigorous validation to ensure accuracy, precision, specificity, and other relevant performance characteristics [].
A: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of this compound to ensure consistency, safety, and efficacy [].
A: Yes, this compound is known to interact with drug transporters like P-glycoprotein (P-gp) [, ]. This interaction can impact its absorption, distribution, and excretion, ultimately influencing its efficacy and toxicity [, ].
A: this compound exhibits potent cytotoxicity and should not be considered biocompatible []. Data on its biodegradability is limited.
A: Other chemotherapeutic agents with different mechanisms of action can be considered as alternatives depending on the specific cancer type and treatment goals [].
A: Given its cytotoxic nature, this compound-containing waste requires specialized handling and disposal to prevent environmental contamination and ensure human safety []. This typically involves treating the waste as hazardous material and following established protocols for incineration or other appropriate methods.
A: Key resources include access to well-equipped laboratories with cell culture facilities, animal models, and advanced analytical instruments for characterization and quantification []. Collaborations with clinicians and access to patient samples are essential for translational research.
A: this compound was first isolated in 1954 []. Its unique structure and potent antitumor activity sparked significant interest. Over the decades, research has elucidated its mechanism of action, explored its clinical potential, and investigated strategies to overcome resistance and manage toxicity [].
ANone: this compound research has benefited from collaborations across various disciplines, including:
- Chemistry and Chemical Biology: Synthesizing analogs to understand structure-activity relationships and develop more potent or less toxic derivatives [].
- Pharmacology and Pharmaceutics: Optimizing formulations, exploring drug delivery systems, and conducting pharmacokinetic/pharmacodynamic studies to improve its therapeutic index [].
- Cancer Biology and Oncology: Elucidating mechanisms of action, resistance mechanisms, and identifying biomarkers to guide treatment decisions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


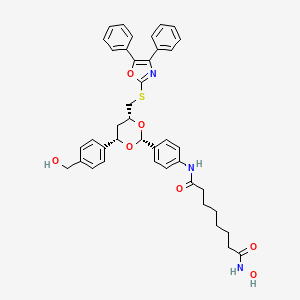
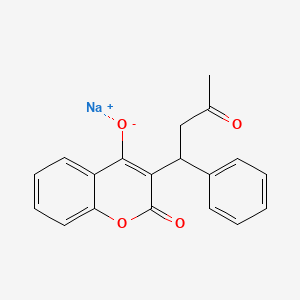


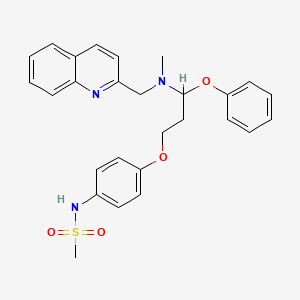
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)
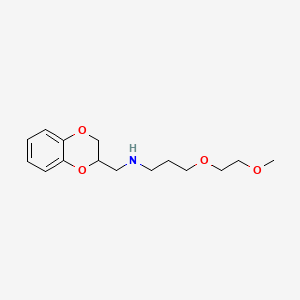
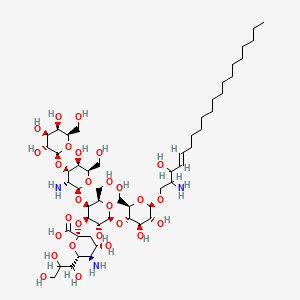
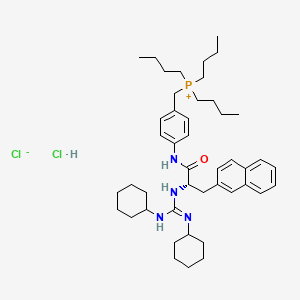
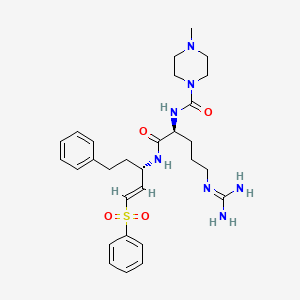
![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)
![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)
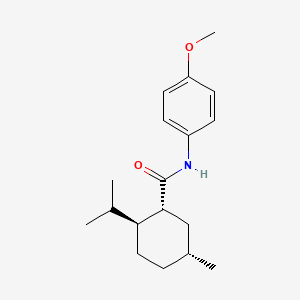
![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)
